N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C19H17F3N2O5 and its molecular weight is 410.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic compound characterized by a unique structural configuration that includes a benzo[b][1,4]dioxin moiety linked to an oxalamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant properties.
Structural Characteristics
The molecular formula of the compound is C23H27F3N2O4 with a molecular weight of 445.47 g/mol. The presence of trifluoro and hydroxy groups enhances its solubility and biological activity.
Property | Value |
---|---|
Molecular Formula | C23H27F3N2O4 |
Molecular Weight | 445.47 g/mol |
CAS Number | 955610-05-6 |
Antioxidant Activity
Preliminary studies have indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant antioxidant properties. These compounds are known to inhibit lipid peroxidation and scavenge free radicals. For instance, studies have shown that related compounds can effectively reduce oxidative stress markers in cellular models .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of similar oxalamide derivatives. These compounds have demonstrated efficacy in various in vitro assays involving macrophage activation and cytokine release. Specifically, they have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to inflammatory stimuli .
Case Studies
- In Vitro Studies : A study examined the effects of this compound on RAW 264.7 macrophages. The compound significantly reduced nitric oxide production in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.
- Molecular Docking Studies : In silico analyses have demonstrated that this compound exhibits favorable binding affinities with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical targets for anti-inflammatory drugs.
The biological activity of this compound is hypothesized to involve:
- Scavenging of Reactive Oxygen Species (ROS) : The compound's structure allows it to interact with free radicals effectively.
- Inhibition of Enzyme Activity : By binding to COX and LOX enzymes, the compound may reduce the synthesis of pro-inflammatory mediators.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5/c20-19(21,22)18(27,12-4-2-1-3-5-12)11-23-16(25)17(26)24-13-6-7-14-15(10-13)29-9-8-28-14/h1-7,10,27H,8-9,11H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUAUMGTZZCENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.